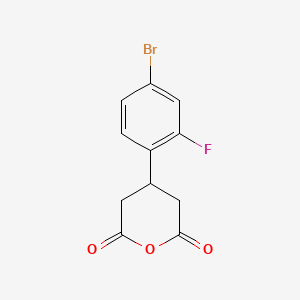

4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromo-2-fluorophenyl)oxane-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFO3/c12-7-1-2-8(9(13)5-7)6-3-10(14)16-11(15)4-6/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUJBCGOMOVIBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 3-(4-Bromo-2-fluorophenyl)pentanedioic Anhydride

Advanced Technical Guide for PARP Inhibitor Synthesis

Executive Summary

3-(4-Bromo-2-fluorophenyl)pentanedioic anhydride is a high-value synthetic intermediate, primarily utilized as the activated electrophilic scaffold in the manufacturing of Niraparib (Zejula) , a potent poly (ADP-ribose) polymerase (PARP) inhibitor.

This guide serves as a technical manual for organic chemists and process engineers. It moves beyond basic characterization to address the critical process parameters (CPPs) involved in its synthesis, handling, and downstream conversion into the glutarimide core of the Niraparib piperidine scaffold.

Part 1: Chemical Identity & Structural Analysis

This molecule is a cyclic anhydride derived from 3-arylglutaric acid. Its reactivity is defined by the tension of the six-membered anhydride ring and the electronic influence of the halogenated phenyl substituents.

| Property | Specification |

| Chemical Name | 3-(4-Bromo-2-fluorophenyl)pentanedioic anhydride |

| Systematic Name | 4-(4-bromo-2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione |

| Precursor CAS | 1141-24-8 (Corresponding Acid: 3-(4-Bromo-2-fluorophenyl)pentanedioic acid) |

| Molecular Formula | C₁₁H₈BrFO₃ |

| Molecular Weight | ~287.08 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |

| Key Functionality | Electrophilic Acylation Agent: The anhydride moiety serves as a dual-activation point for nitrogen nucleophiles (ammonia/amines) to form imides.[1][2][3] |

Structural Activity Relationship (SAR) Insights

-

The Anhydride Bridge: Provides the necessary activation energy to form the 2,6-piperidinedione (glutarimide) ring under mild conditions compared to the diester precursor.

-

2-Fluoro Substituent: Induces a steric and electronic effect that influences the conformation of the phenyl ring relative to the glutaric backbone. This is critical for the metabolic stability of the final drug (blocking metabolic oxidation at the ortho-position).

-

4-Bromo Substituent: Serves as the "handle" for downstream Suzuki-Miyaura cross-coupling reactions to attach the indazole moiety of Niraparib.

Part 2: Synthetic Routes & Optimization

The synthesis of the anhydride is the pivot point between the raw material assembly and the formation of the chiral piperidine core.

Workflow Visualization

The following diagram illustrates the conversion of the glutaric acid precursor to the anhydride and its subsequent transformation into the glutarimide.

Figure 1: Synthetic flow from the glutaric acid precursor to the glutarimide core.

Detailed Protocol: Dehydration of the Acid

Objective: Convert 3-(4-bromo-2-fluorophenyl)pentanedioic acid to its anhydride form.

Reagents:

-

Precursor Acid (1.0 eq)

-

Acetic Anhydride (3.0 - 5.0 eq) OR Thionyl Chloride (1.2 eq)

-

Solvent: Toluene or excess Acetic Anhydride

Step-by-Step Methodology:

-

Charging: In a dry reactor under Nitrogen atmosphere, charge the 3-(4-bromo-2-fluorophenyl)pentanedioic acid.

-

Activation: Add Acetic Anhydride (Ac₂O) in excess. Expert Note: Ac₂O is preferred over Thionyl Chloride for this specific substrate to avoid chlorination side-reactions on the electron-rich aromatic ring, although the halogens deactivate it slightly.

-

Reflux: Heat the mixture to 100°C - 110°C. Monitor via TLC (Solvent system: Hexane/EtOAc 1:1). The acid spot (low R_f) should disappear, replaced by the anhydride spot (higher R_f).

-

Work-up:

-

Distill off excess Acetic Anhydride and Acetic Acid byproduct under reduced pressure.

-

Crucial Step: Co-evaporate with Toluene (2x) to remove trace Acetic Acid, which can interfere with the subsequent ammonolysis.

-

-

Isolation: The residue typically solidifies upon cooling. It can be used directly (crude) for the next step or recrystallized from a non-polar solvent (e.g., Hexane/Ether) if storage is required.

Part 3: Reactivity Profile & Downstream Application

The primary utility of this anhydride is its conversion to 4-(4-bromo-2-fluorophenyl)piperidine-2,6-dione (the glutarimide).

Mechanism of Action: Ammonolysis

The anhydride ring is susceptible to nucleophilic attack by ammonia. This proceeds via a ring-opening to the mono-amide acid, followed by a thermal ring closure (dehydration) to form the imide.

Figure 2: Mechanistic pathway for the conversion of the anhydride to the glutarimide.

Process Insight: Direct reaction with aqueous ammonia often leads to the open-chain diamide or the mono-amide acid salt. To achieve the imide (ring closure), the reaction typically requires:

-

Treatment with Urea at high temperatures (fusion method).

-

Or, reaction with Ammonium Acetate in Acetic Acid.

Part 4: Handling, Stability, & Quality Control

Stability Profile

-

Moisture Sensitivity: High. The anhydride will revert to the dicarboxylic acid (CAS 1141-24-8) upon exposure to atmospheric moisture.

-

Storage: Store under Argon/Nitrogen at 2-8°C. Desiccators are mandatory.

Quality Control (QC) Markers

When analyzing the purity of the anhydride, look for the specific IR and NMR signatures that differentiate it from the acid precursor.

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | 1800 & 1760 cm⁻¹ | Characteristic doublet of cyclic anhydrides (C=O stretch). Absence of broad OH stretch (2500-3300 cm⁻¹) confirms conversion. |

| ¹H-NMR | Shift in α-protons | The protons adjacent to the carbonyls (C2 and C4 positions) will shift downfield compared to the acid due to the ring strain and electron withdrawal. |

| HPLC | Derivatization required | Direct HPLC in aqueous mobile phases causes hydrolysis. Analyze in aprotic solvents or derivatize with methanol to form the mono-ester before injection. |

References

-

Niraparib Synthesis & Intermediates

-

Precursor Characterization (Acid)

-

Source: PubChem Compound Summary for CID 10684683, 3-(4-bromophenyl)pentanedioic acid (Analogous structure logic).

- Note: Provides physical property baselines for the 3-arylglutaric acid class.

-

-

Glutarimide Synthesis Methodology

-

Source: Wang, Y., et al. (2020). "Simple and efficient synthesis of piperidine-2,6-diones." SSRN Electronic Journal.

- Relevance: Discusses the optimization of converting aryl-glutaric derivatives to glutarimides, a key step following anhydride form

-

-

Commercial Availability & Identity

-

Source: ChemicalBook & Sigma-Aldrich Listings for "3-(4-Fluorophenyl)pentanedioic acid" (Structural analog for property benchmarking).

-

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 5. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 6. medkoo.com [medkoo.com]

An In-depth Technical Guide to the Nomenclature of Oxane-2,6-dione and Glutaric Anhydride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical sciences, nomenclature is the bedrock of unambiguous communication. A single molecule can, however, be described by multiple names, each arising from a different systematic approach sanctioned by the International Union of Pure and Applied Chemistry (IUPAC). This guide delves into the nomenclature of a key chemical entity, clarifying the distinction and relationship between the names "oxane-2,6-dione" and "glutaric anhydride." Contrary to what the names might suggest to the uninitiated, they refer to the same chemical structure . This guide will elucidate the two primary IUPAC nomenclature systems that give rise to these different names, providing a clear framework for understanding and applying these naming conventions.

The Subject Molecule: A Unified Identity

At the heart of this discussion is a single chemical compound with the molecular formula C₅H₆O₃. This molecule is a cyclic anhydride derived from glutaric acid.[1][2][3] It is a versatile building block in organic synthesis, utilized in the production of polymers, resins, and pharmaceuticals.[1][4] The confusion in its naming arises from the two valid, yet distinct, IUPAC-sanctioned methods for naming such a compound.

Chemical Structure:

Caption: Chemical structure of oxane-2,6-dione / glutaric anhydride.

Nomenclature from the Perspective of Functional Class: Glutaric Anhydride

One of the accepted IUPAC methods for naming acid anhydrides is based on their parent carboxylic acids.[5][6][7] This is a form of "functional class" nomenclature.

Derivation of the Name "Glutaric Anhydride":

-

Identify the Parent Acid: The cyclic anhydride is formed from a dicarboxylic acid, which, upon hydrolysis, would yield glutaric acid (pentanedioic acid).[1][8]

-

Apply the Anhydride Naming Rule: For symmetrical anhydrides, the name is derived by replacing the word "acid" in the name of the parent carboxylic acid with the word "anhydride".[5][6][9][10][11]

-

Resulting Name: Thus, the dehydration product of glutaric acid is named glutaric anhydride .[1][8]

This naming convention is widely used due to its direct link to the starting material and its conciseness. It is particularly prevalent in laboratory and industrial contexts where the synthetic origin of the compound is of primary importance.

Systematic Nomenclature for Heterocycles: Oxane-2,6-dione

The second, and preferred IUPAC nomenclature, treats the molecule as a heterocyclic compound.[12][13] This systematic approach utilizes the Hantzsch-Widman nomenclature system for naming heterocyclic rings.[14][15][16][17][18]

Derivation of the Name "Oxane-2,6-dione":

-

Identify the Heterocyclic Parent: The core of the molecule is a six-membered ring containing one oxygen atom. According to the Hantzsch-Widman system, a six-membered saturated ring containing an oxygen atom is named "oxane".[15][16][18] The "oxa-" prefix indicates the presence of an oxygen atom, and the "-ane" suffix denotes a saturated six-membered ring.[15][18]

-

Numbering the Ring: The numbering of the ring begins at the heteroatom (oxygen), which is assigned position 1. The numbering then proceeds around the ring.

-

Identify and Locate Substituents: There are two carbonyl groups (C=O) attached to the ring. These are indicated by the suffix "-one". Since there are two such groups, the suffix becomes "-dione".

-

Locate the Carbonyl Groups: The carbonyl carbons are at positions 2 and 6 of the oxane ring.

-

Assemble the Name: Combining these elements gives the systematic name oxane-2,6-dione .[2][19][20][21][22]

This systematic name provides a more detailed and unambiguous description of the molecule's structure without reference to its parent acid. It is the preferred IUPAC name (PIN) as it is based on the fundamental structure of the compound itself.[12][13]

Direct Comparison: Glutaric Anhydride vs. Oxane-2,6-dione

The existence of these two names for the same molecule underscores the importance of being familiar with different nomenclature systems. The choice of which name to use often depends on the context, with "glutaric anhydride" being common in synthetic and applied chemistry, while "oxane-2,6-dione" is preferred for systematic and regulatory purposes.

| Feature | Glutaric Anhydride | Oxane-2,6-dione |

| Nomenclature System | Functional Class | Systematic (Hantzsch-Widman) |

| Basis of Name | Derived from the parent dicarboxylic acid (glutaric acid).[1][8] | Based on the heterocyclic ring structure.[14][15][16] |

| Class of Compound | Acid Anhydride | Heterocyclic Ketone (Pseudoketone)[12][13] |

| IUPAC Preference | Acceptable | Preferred IUPAC Name (PIN)[12][13] |

| Common Usage | Synthetic chemistry, industrial applications.[4][23][24] | Chemical databases, regulatory documentation.[2][21] |

The Broader Context: Anhydrides vs. Lactones

It is crucial to distinguish the nomenclature of cyclic anhydrides from that of lactones. While both are cyclic compounds containing oxygen, their fundamental structures and, consequently, their naming conventions differ.

-

Anhydrides: Contain the -C(O)O(CO)- functional group.

-

Lactones: Are cyclic esters and contain the -C(O)O- functional group within the ring.[6][25][26]

The general IUPAC name for a simple lactone is derived by treating it as a heterocyclic ketone, similar to the systematic naming of oxane-2,6-dione. For example, the cyclic ester formed from 4-hydroxybutanoic acid is named oxolan-2-one.

Caption: Divergent nomenclature pathways for the same chemical entity.

Conclusion

The dual nomenclature of "oxane-2,6-dione" and "glutaric anhydride" for the same molecule is a clear illustration of the different, yet equally valid, systems of chemical naming sanctioned by IUPAC. For the drug development professional, researcher, and scientist, understanding both terminologies is essential for navigating the chemical literature, regulatory submissions, and interdisciplinary collaborations. While "glutaric anhydride" offers a convenient link to its synthetic precursor, "oxane-2,6-dione" provides a more fundamental and systematic description of the molecule's structure. Mastery of both allows for clearer communication and a deeper understanding of the language of chemistry.

References

-

Hantzsch–Widman nomenclature - Wikipedia. [Link]

-

Anhydride Nomenclature - IUPAC Rules. [Link]

-

Heterocyclic Nomenclature. [Link]

-

Heterocyclic Chemistry. [Link]

-

Naming of cyclic acid anhydrides - Chemistry Stack Exchange. [Link]

-

Nomenclature of heterocyclic compounds | PDF - Slideshare. [Link]

-

R-5.7.7 Anhydrides and their analogues - ACD/Labs. [Link]

-

III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. [Link]

-

Glutaric anhydride Definition - Organic Chemistry II Key Term - Fiveable. [Link]

-

Glutaric anhydride | C5H6O3 | CID 7940 - PubChem. [Link]

-

Rule C-491 Acid Anhydrides - ACD/Labs. [Link]

-

Oxane-2,6-dione--2,2'-sulfanediyldi(ethan-1-ol) (1/1) - PubChem. [Link]

-

oxane-2,6-dione | C5H6O3 - Reactory. [Link]

-

Carboxylic Derivatives - Nomenclature - Chemistry LibreTexts. [Link]

-

Lactones Lactides, Lactams, and Lactims Rule C-472 - ACD/Labs. [Link]

-

Glutaric anhydride | chemical compound - Britannica. [Link]

-

OXANE-2,6-DIONE | CAS 108-55-4 - Matrix Fine Chemicals. [Link]

-

Carboxylic Acid Derivatives Part 4 - Nomenclature of Esters and Cyclic Esters (lactones). [Link]

-

Glutaric anhydride (flakes) - TRIGON Chemie. [Link]

-

Carboxylic acid - Lactones, Organic Compounds, Reactions | Britannica. [Link]

-

Cas 108-55-4,Glutaric anhydride - LookChem. [Link]

-

IUPAC nomenclature of organic chemistry - Wikipedia. [Link]

-

Carboxylic Acid Derivatives: Amides, Esters & Anhydrides Explained - YouTube. [Link]

-

Glutaric Anhydride-1,5-13C2 | C5H6O3 | CID 45039353 - PubChem. [Link]

-

Oxane-2,6-dione - C5H6O3 | CSCS00000185820 - Chem-Space. [Link]

-

Naming Acid Anhydrides and Nitriles - IUPAC Nomenclature - YouTube. [Link]

-

PDF. [Link]

-

Acid Anhydrides | Chemistry | Research Starters - EBSCO. [Link]

-

Organic acid anhydride - Wikipedia. [Link]

-

Anhydride | Organic, Synthetic, Reactive - Britannica. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Glutaric anhydride | C5H6O3 | CID 7940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Glutaric anhydride (flakes) - TRIGON Chemie [trigon-chemie.com]

- 5. Anhydride Nomenclature - IUPAC Rules [quimicaorganica.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acid Anhydrides | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 8. Glutaric anhydride | chemical compound | Britannica [britannica.com]

- 9. acdlabs.com [acdlabs.com]

- 10. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 11. Organic acid anhydride - Wikipedia [en.wikipedia.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. echemi.com [echemi.com]

- 14. Hantzsch–Widman nomenclature - Wikipedia [en.wikipedia.org]

- 15. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 17. Nomenclature of heterocyclic compounds | PDF [slideshare.net]

- 18. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 19. Oxane-2,6-dione--2,2'-sulfanediyldi(ethan-1-ol) (1/1) | C9H16O5S | CID 44148882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. oxane-2,6-dione | C5H6O3 | Reactory [reactory.app]

- 21. OXANE-2,6-DIONE | CAS 108-55-4 [matrix-fine-chemicals.com]

- 22. Oxane-2,6-dione - C5H6O3 | CSCS00000185820 [chem-space.com]

- 23. lookchem.com [lookchem.com]

- 24. Glutaric anhydride | CAS 108-55-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 25. acdlabs.com [acdlabs.com]

- 26. Carboxylic acid - Lactones, Organic Compounds, Reactions | Britannica [britannica.com]

Safety data sheet (SDS) for 3-(4-Bromo-2-fluorophenyl)pentanedioic anhydride

Executive Summary

This guide serves as a comprehensive technical resource for 3-(4-Bromo-2-fluorophenyl)pentanedioic anhydride , a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, specifically Niraparib .[1]

Unlike standard commodity chemicals, this compound is often generated in situ or isolated as a moisture-sensitive solid during late-stage pharmaceutical manufacturing.[1] Consequently, commercial Safety Data Sheets (SDS) are often generic or unavailable. This document bridges that gap by synthesizing data from structure-activity relationships (SAR), functional group chemistry (cyclic anhydrides), and validated protocols for handling potent pharmaceutical intermediates.[1]

Critical Hazard Alert: As a cyclic anhydride, this compound poses a high risk of respiratory sensitization and severe eye damage . It is moisture-sensitive and will hydrolyze to its corresponding diacid upon exposure to atmospheric humidity.[1]

Section 1: Chemical Identity & Properties

| Parameter | Technical Detail |

| Chemical Name | 3-(4-Bromo-2-fluorophenyl)pentanedioic anhydride |

| Synonyms | 3-(4-Bromo-2-fluorophenyl)glutaric anhydride; Niraparib Anhydride Intermediate |

| Related CAS | 1814293-88-3 (Corresponding Acid); Anhydride specific CAS not widely listed |

| Molecular Formula | C₁₁H₈BrFO₃ |

| Molecular Weight | ~287.08 g/mol |

| Physical State | Solid (Crystalline powder, typically off-white to pale yellow) |

| Melting Point | Estimated 110–140°C (Based on Chloro-analog CAS 53911-68-5) |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in Water/Alcohols |

Section 2: Hazard Identification (The Application Scientist's View)

While standard GHS classifications label this as an "Irritant," a Senior Scientist must recognize the deeper risks associated with the anhydride moiety and the halogenated aromatic ring .

Core Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][4] Hydrolysis on sweat-dampened skin produces the diacid, leading to delayed burns.[1]

-

Serious Eye Damage/Irritation (Category 1/2A): Anhydrides are notoriously aggressive to corneal tissue.

-

Respiratory Sensitization (Category 1): CRITICAL RISK. Inhalation of dust/vapors may cause allergy or asthma symptoms (occupational asthma).

-

Specific Target Organ Toxicity (Single Exposure, Cat 3): Respiratory tract irritation.[4]

The "Hidden" Risks

-

Sensitization Latency: Exposure may not produce immediate symptoms. Repeated low-level inhalation can lead to permanent sensitization.[1]

-

Hydrolytic Exotherm: Reaction with mucosal membranes (eyes, lungs) releases heat and acid, exacerbating tissue damage.

-

Potency: As a Niraparib intermediate, treat as a Potent Compound (OEB 3/4) until specific toxicology data proves otherwise.

Section 3: Handling & Storage Protocols

Trustworthiness in execution is key. The following protocols are designed to be self-validating systems.

Environmental Control

-

Primary Barrier: Handle exclusively in a Chemical Fume Hood or Powder Containment Balance Enclosure .

-

Atmosphere: Material is hygroscopic. Store and weigh under Argon or Nitrogen .

-

Vessel Selection: Use flame-dried glassware. Avoid metal spatulas if trace metal contamination is a concern for downstream catalysis (e.g., Suzuki coupling).

Synthesis Workflow Visualization

The following diagram illustrates the typical usage flow and critical control points (CCPs) for this intermediate.

Caption: Figure 1: Synthesis workflow highlighting the moisture-sensitive "Critical Safety Zone" for the anhydride intermediate.

Section 4: Emergency Response Logic

In the event of exposure, immediate and specific actions are required.[2][3][4][5][6][7][8][9][10][11][12] Anhydride burns differ from mineral acid burns; they require prolonged irrigation to ensure complete hydrolysis and removal.

Caption: Figure 2: Triage logic for anhydride exposure. Note the specific prohibition of alcohol for skin washing.

Section 5: Disposal & Environmental Considerations

Halogenated Waste Protocol: Due to the presence of Bromine and Fluorine atoms, this compound must NOT be disposed of in general organic waste streams.

-

Segregation: Collect in a dedicated "Halogenated Organic Waste" container.

-

Quenching (Small Scale): For laboratory spills (<5g), quench slowly with an excess of aqueous sodium bicarbonate (NaHCO₃) to hydrolyze the anhydride to the salt form of the acid before disposal.

-

Reaction: R-C(O)O(O)C-R + H₂O + Base → 2 R-COO⁻ (Exothermic!)[1]

-

-

Destruction: The ultimate disposal method is High-Temperature Incineration equipped with scrubbers to capture acid gases (HBr, HF).[1]

References

-

PubChem. (2025).[13] 3-(4-Bromophenyl)pentanedioic acid (Analogous Acid Data).[1] National Library of Medicine. [Link][1]

- Google Patents. (2021).

Sources

- 1. Niraparib - Wikipedia [en.wikipedia.org]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. aksci.com [aksci.com]

- 4. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]

- 5. fishersci.com [fishersci.com]

- 6. atmosa.at [atmosa.at]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. Glutaric Anhydride [bayvillechemical.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione from aldehyde

Application Note: High-Purity Synthesis of 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione

Executive Summary

This application note details the optimized protocol for synthesizing This compound (also known as 3-(4-bromo-2-fluorophenyl)glutaric anhydride). This molecule is a critical synthetic intermediate in the manufacturing of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib .[1]

The protocol utilizes a robust Knoevenagel-Michael cascade followed by hydrolysis, decarboxylation, and dehydration. This route is selected for its scalability, cost-effectiveness, and avoidance of hazardous ammonia gas often associated with the Guareschi-Thorpe method.

Retrosynthetic Analysis & Strategy

The target molecule is a cyclic anhydride. The most reliable disconnection reveals the corresponding 3-arylglutaric acid (3-(4-bromo-2-fluorophenyl)pentanedioic acid) as the immediate precursor.

-

Strategic Disconnection: Anhydride

Diacid -

Key Transformation: The formation of the carbon skeleton involves the condensation of 4-bromo-2-fluorobenzaldehyde with two equivalents of diethyl malonate .

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway from aldehyde to glutaric anhydride derivative.

Experimental Protocols

Phase 1: Synthesis of 3-(4-Bromo-2-fluorophenyl)pentanedioic Acid

This phase constructs the carbon skeleton and removes the auxiliary ester groups via decarboxylation.

Reagents & Materials:

-

4-Bromo-2-fluorobenzaldehyde (1.0 eq)

-

Diethyl malonate (2.2 eq)

-

Piperidine (0.1 eq)

-

Ethanol (Absolute)

-

Sodium Hydroxide (6M aq)

-

Hydrochloric Acid (12M conc)

Step-by-Step Protocol:

-

Condensation (Michael-Knoevenagel Cascade):

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-fluorobenzaldehyde (10.0 g, 49 mmol) and diethyl malonate (17.3 g, 108 mmol) in Ethanol (100 mL).

-

Add piperidine (0.5 mL) as a catalyst.

-

Heat the mixture to reflux (78°C) for 6–8 hours.

-

Monitor: TLC (Hexane:EtOAc 4:1) should show consumption of the aldehyde.

-

Workup: Cool to room temperature.[2] The intermediate tetra-ester may oil out. Evaporate ethanol under reduced pressure to obtain the crude oil.

-

-

Hydrolysis & Decarboxylation:

-

Suspend the crude oil in 6M NaOH (100 mL).

-

Reflux the mixture for 4 hours to ensure complete saponification of all four ester groups. The solution should become homogeneous.

-

Cool the solution to 0°C in an ice bath.

-

Acidification: Slowly add conc. HCl until pH < 1. A heavy precipitate (the tetra-acid) will form.

-

Decarboxylation: Heat the acidic suspension to reflux (100–110°C) for 12–16 hours. Evolution of CO₂ gas will be observed.

-

Completion: The mixture typically clears as the diacid is more soluble in hot water than the tetra-acid, or forms an oil that crystallizes upon cooling.

-

-

Isolation:

-

Cool the mixture to 4°C overnight.

-

Filter the resulting white crystalline solid.[3]

-

Wash with cold water (2 x 20 mL) and dry in a vacuum oven at 50°C.

-

Yield Expectation: 65–75% (approx. 10–11 g).

-

Phase 2: Cyclization to this compound

The final step involves the dehydration of the diacid to form the thermodynamic 6-membered anhydride ring.

Reagents:

-

3-(4-Bromo-2-fluorophenyl)pentanedioic acid (from Phase 1)

-

Acetic Anhydride (Solvent/Reagent)[4]

-

Toluene (Optional co-solvent)[5]

Step-by-Step Protocol:

-

Dehydration:

-

Place the dried diacid (10.0 g) in a dry flask.

-

Add Acetic Anhydride (30 mL, excess).

-

Heat to reflux (140°C) for 2–3 hours. The solid should dissolve completely.

-

-

Workup:

-

Concentrate the solution under reduced pressure to remove excess acetic anhydride and acetic acid byproduct. Note: Use a rotary evaporator with a trap cooled to -78°C.

-

The residue will be a thick oil or solid.

-

Crystallization: Add Toluene (20 mL) and heat to dissolve, then slowly add Hexane or Diisopropyl ether until turbid. Cool to 0°C.[2][6][7]

-

-

Filtration:

-

Collect the crystalline solid by filtration under nitrogen (anhydrides are moisture sensitive).

-

Wash with cold Hexane.[4]

-

Dry under high vacuum.

-

Process Workflow & Decision Tree

Figure 2: Operational workflow for the synthesis and purification.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to white crystalline solid | Visual |

| Purity | > 97.0% | HPLC (C18, ACN/Water) |

| Melting Point | 138–142°C (Typical for anhydrides of this class) | Capillary MP |

| 1H NMR (DMSO-d6) | δ 7.50-7.10 (m, 3H, Ar-H), 3.50 (m, 1H, CH-Ar), 2.90-2.60 (m, 4H, CH2-CO) | 400 MHz NMR |

| IR Spectrum | 1805, 1760 cm⁻¹ (Characteristic Anhydride Doublet) | FT-IR (ATR) |

Key NMR Diagnostic: The disappearance of the broad carboxylic acid singlet (approx. 12.0 ppm) from the precursor and the sharpening of the methylene protons in the anhydride confirm cyclization.

Safety & Troubleshooting

-

Decarboxylation: The step involving HCl reflux generates significant CO₂ gas. Ensure the apparatus is vented to a fume hood and not sealed.

-

Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water; ensure all glassware is dry.

-

Moisture Sensitivity: The final product (oxane-2,6-dione) hydrolyzes back to the diacid if exposed to moisture. Store in a desiccator or under inert gas.

References

-

Synthesis of 3-Arylglutaric Acids: Organic Syntheses, Coll. Vol. 4, p. 496 (1963); Vol. 30, p. 43 (1950). (General method for glutaric acid synthesis via malonate). Link

-

Niraparib Intermediates: Jones, P., et al. "Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP)-1/2 Inhibitor." Journal of Medicinal Chemistry, 2009, 52(22), 7170–7185.[5] (Contextual grounding for the scaffold). Link

- Glutaric Anhydride Formation:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard protocol for converting dicarboxylic acids to cyclic anhydrides).

-

Patent Reference: WO 2008/084261.[8] "Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors." (Describes similar synthetic routes for PARP inhibitors). Link

Sources

- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 6. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]

- 7. sites.pitt.edu [sites.pitt.edu]

- 8. medkoo.com [medkoo.com]

Process Development Guide: Cyclization of 3-(4-bromo-2-fluorophenyl)pentanedioic acid

Abstract

This application note details the optimized protocol for the intramolecular cyclization of 3-(4-bromo-2-fluorophenyl)pentanedioic acid (also known as 3-(4-bromo-2-fluorophenyl)glutaric acid) to its corresponding cyclic anhydride, 3-(4-bromo-2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione . This transformation is a critical upstream unit operation in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, specifically Niraparib . The protocol utilizes a chemical dehydration strategy mediated by acetic anhydride, prioritizing atom economy, scalability, and impurity control.

Strategic Overview & Mechanism

The Role of the Intermediate

The target molecule, a substituted glutaric anhydride, serves as a high-energy electrophile. In the context of Niraparib synthesis, this anhydride undergoes a subsequent condensation with hydrazine (or a hydrazine equivalent) to construct the phthalazin-1(2H)-one core. The purity of the anhydride is a Critical Quality Attribute (CQA), as unreacted diacid leads to incomplete ring closure and difficult-to-purge open-chain hydrazide impurities downstream.

Reaction Mechanism

The cyclization proceeds via a thermodynamic dehydration. The dicarboxylic acid reacts with acetic anhydride to form a mixed anhydride intermediate. Under thermal driving force, the molecule undergoes intramolecular nucleophilic acyl substitution, ejecting acetic acid to close the thermodynamically favored 6-membered ring.

Figure 1: Mechanistic pathway for the dehydration of glutaric acid derivatives.

Experimental Protocol

Reagents and Equipment

| Reagent/Material | Specification | Role |

| Starting Material | 3-(4-bromo-2-fluorophenyl)pentanedioic acid | Substrate |

| Acetic Anhydride | >99% Purity, ACS Reagent | Dehydrating Agent & Solvent |

| Toluene | Anhydrous (Optional) | Co-solvent for azeotropic drying |

| Heptane/MTBE | HPLC Grade | Anti-solvent for crystallization |

| Reactor | Glass-lined or Borosilicate | Corrosion resistance |

Step-by-Step Procedure

Step 1: Charge and Activation

-

Equip a dry reaction vessel with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

-

Charge 1.0 equivalent of 3-(4-bromo-2-fluorophenyl)pentanedioic acid.

-

Add 3.0 - 5.0 equivalents of Acetic Anhydride (

).-

Note: While stoichiometric dehydration requires only 1 equivalent, excess

acts as the solvent and drives the equilibrium to completion.

-

-

Initiate slow stirring (150 RPM) and nitrogen sweep.

Step 2: Thermal Cyclization

-

Heat the slurry to 100°C - 110°C (Reflux).

-

Maintain reflux for 2 to 4 hours .

-

IPC (In-Process Control): Monitor reaction progress via HPLC. The starting material (diacid) is more polar than the product (anhydride).

-

Target: < 1.0% remaining starting material.

-

Step 3: Concentration and Solvent Swap

-

Cool the reaction mixture to 50°C .

-

Apply vacuum (gradually reducing to < 50 mbar) to distill off excess acetic anhydride and generated acetic acid.

-

Critical: Acetic anhydride boils at ~140°C; vacuum is essential to avoid thermal degradation of the product during workup.

-

-

Chase the residue with Toluene (2x volume) to azeotropically remove traces of acetic acid.

-

Why: Residual acid can catalyze hydrolysis of the anhydride back to the starting material upon exposure to ambient moisture.

-

Step 4: Isolation (Crystallization)

-

Dissolve the oily residue in a minimum volume of Dichloromethane (DCM) or Ethyl Acetate (approx 2-3 vol).

-

Slowly add Heptane or Hexanes (5-8 vol) as an anti-solvent while stirring.

-

Cool to 0°C - 5°C and age the slurry for 2 hours.

-

Filter the off-white solid under nitrogen atmosphere.

-

Dry in a vacuum oven at 40°C for 12 hours.

Process Workflow Visualization

Figure 2: Industrial workflow for the isolation of 3-aryl glutaric anhydrides.

Critical Quality Attributes & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Water in system; insufficient Ac2O. | Ensure reactor is dry; increase Ac2O to 5 eq; extend reflux time. |

| Product Hydrolysis | Exposure to humid air during filtration. | Filter under |

| Gummy/Oily Product | Residual solvent or impurities. | Recrystallize from Toluene/Heptane; ensure thorough vacuum drying. |

| Color (Dark/Brown) | Thermal degradation (overheating). | Keep bath temp < 120°C; use vacuum for solvent removal. |

Analytical Validation

-

H-NMR (DMSO-d6 or CDCl3): Look for the disappearance of the broad carboxylic acid singlet (11-13 ppm) and the shift of the

-protons adjacent to the carbonyls. -

IR Spectroscopy: Appearance of characteristic doublet carbonyl stretches for cyclic anhydrides (approx. 1760 and 1810

).

Safety & Handling

-

Acetic Anhydride: Lachrymator and combustible. Handle in a fume hood. Reacts violently with water.

-

HF Generation: While the C-F bond is stable under these conditions, standard precautions for halogenated aromatics should be observed.

-

Waste Disposal: The distillate contains acetic acid and acetic anhydride.[1] Quench carefully with ice/water before neutralization and disposal.

References

-

Preparation of Niraparib and intermediates thereof. Source: US Patent 10,927,095 B2 (2021). [2][3]

- Substituted glutaric anhydrides as PARP inhibitor intermediates.

-

Synthesis of anhydrides (General Methodology). Source: Organic Chemistry Portal. [Link]

-

Methods of Manufacturing of Niraparib. Source: European Patent Office (EPO). [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 3. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Aminolysis of 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione

This Application Note and Protocol Guide details the chemical processing of 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione (systematically known as 3-(4-Bromo-2-fluorophenyl)glutaric anhydride ).

This scaffold is a critical intermediate in the synthesis of 3-Aryl-2,6-piperidinediones (3-arylglutarimides). These structures serve as the pharmacophore for Immunomodulatory Imide Drugs (IMiDs) (e.g., Thalidomide analogs) and are emerging scaffolds for PARP inhibitors and Androgen Receptor antagonists . The 4-bromo-2-fluoro substitution pattern provides a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct complex bioactive libraries.

Introduction & Mechanistic Insight

The reaction of this compound with amines is a nucleophilic acyl substitution that proceeds via a ring-opening/ring-closing sequence. Understanding the kinetics of these two steps is vital for controlling yield and purity.

The Reaction Pathway[1][2][3]

-

Ring Opening (Kinetic Phase): The amine nucleophile attacks one of the equivalent carbonyl carbons of the anhydride. This is rapid and exothermic, forming a hemi-amide acid (Amic Acid) intermediate.

-

Ring Closing (Thermodynamic Phase): The amic acid must undergo dehydration to form the thermodynamically stable 6-membered imide ring. This step is endothermic and requires thermal driving (reflux) or chemical dehydration (anhydrides/Lewis acids).

Mechanistic Visualization

The following diagram illustrates the pathway from anhydride to glutarimide, highlighting the critical intermediate.

Caption: Reaction pathway converting the cyclic anhydride to the cyclic imide via the amic acid intermediate.[1][2]

Experimental Protocols

We present three protocols tailored to specific downstream requirements:

-

Protocol A: Synthesis of the Unsubstituted Imide (N-H) (Core Scaffold).

-

Protocol B: Synthesis of N-Substituted Imides (Library Generation).

-

Protocol C: Mild Two-Step Method (For sensitive amine substrates).

Protocol A: Synthesis of 3-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione (N-H Core)

Target Audience: Process Chemists scaling up the core scaffold. Principle: Fusion with urea is the most atom-efficient method for generating N-H glutarimides, avoiding the handling of gaseous ammonia.

Reagents:

-

This compound (1.0 equiv)

-

Urea (0.8 – 1.0 equiv) Note: Urea provides NH3; excess can lead to side products.

-

Solvent: None (Neat fusion) or Glacial Acetic Acid.

Step-by-Step Procedure:

-

Mixing: In a round-bottom flask, intimately mix the anhydride (e.g., 10 mmol, 2.87 g) with Urea (8 mmol, 0.48 g).

-

Fusion: Heat the mixture in a sand bath or oil bath to 160–170 °C . The solids will melt, and gas evolution (CO2) will be observed.

-

Reaction: Maintain temperature for 30–60 minutes. The melt will eventually solidify or become viscous.

-

Workup: Cool to room temperature. Triturate the solid residue with water (50 mL) to remove unreacted urea and biuret byproducts.

-

Filtration: Filter the precipitate and wash with water (3 x 20 mL) followed by cold ethanol (10 mL).

-

Drying: Dry under vacuum at 50 °C.

-

Validation: Check melting point and 1H NMR (DMSO-d6). Look for the imide NH singlet around 10.8–11.2 ppm.

Protocol B: One-Pot Synthesis of N-Substituted Glutarimides (R-Group Diversity)

Target Audience: Medicinal Chemists generating SAR libraries. Principle: High-temperature dehydration in toluene with azeotropic water removal drives the equilibrium to the imide.

Reagents:

-

Anhydride (1.0 equiv)

-

Primary Amine (R-NH2) (1.05 equiv)

-

Solvent: Toluene (0.2 M concentration)

-

Catalyst: Triethylamine (TEA) (0.1 equiv) or DMAP (5 mol%) - Optional, speeds up ring opening.

Step-by-Step Procedure:

-

Setup: Equip a reaction flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Addition: Dissolve the anhydride in Toluene. Add the amine and catalyst.[3]

-

Initial Stir: Stir at room temperature for 30 minutes. A precipitate (amic acid) may form; this is normal.

-

Dehydration: Heat the reaction to vigorous reflux (110 °C). The precipitate will dissolve as the reaction proceeds and water is collected in the trap.

-

Monitoring: Reflux for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The intermediate amic acid peak (M+18 relative to product) should disappear.

-

Workup:

-

Cool to RT.

-

Wash with 1N HCl (to remove excess amine/catalyst).

-

Wash with Saturated NaHCO3 (to remove any unreacted anhydride/acid).

-

Dry organic layer over MgSO4 and concentrate.

-

-

Purification: Recrystallize from EtOH/Heptane or purify via flash chromatography.

Protocol C: Two-Step Chemical Dehydration (For Sensitive Amines)

Target Audience: Researchers using expensive, chiral, or thermally unstable amines. Principle: Isolating the amic acid allows for mild chemical dehydration using acetic anhydride, avoiding high temperatures.

Step-by-Step Procedure:

-

Step 1 (Ring Opening): Dissolve anhydride (1.0 equiv) in dry THF. Add Amine (1.0 equiv) dropwise at 0 °C. Warm to RT and stir for 2 hours.

-

Isolation: Concentrate THF. The residue is the crude Amic Acid.

-

Step 2 (Dehydration): Dissolve the residue in Acetic Anhydride (3–5 equiv) and add Sodium Acetate (1.0 equiv).

-

Reaction: Heat to 90 °C for 2–4 hours.

-

Workup: Pour mixture into ice water. The glutarimide usually precipitates. Filter and wash with water.[3]

Data & Optimization Guide

Solvent Selection for Dehydration

Choosing the right solvent is critical for the "Ring Closing" step.

| Solvent | Boiling Point | Suitability | Notes |

| Toluene | 110 °C | Excellent | Standard for Dean-Stark azeotropic removal of water. |

| Acetic Acid | 118 °C | Good | Promotes proton transfer; good for non-acid-sensitive amines. |

| DMF/DMA | >150 °C | Fair | Hard to remove; use only if solubility is an issue. |

| THF | 66 °C | Poor | Too low boiling for thermal dehydration; requires chemical dehydrating agents (e.g., CDI, EDCI). |

Troubleshooting Common Issues

Issue 1: Incomplete Cyclization (Presence of Amic Acid)

-

Observation: LC-MS shows a peak with Mass = Product + 18.

-

Solution: Extend reflux time or add a dehydrating agent like HMDS (Hexamethyldisilazane) and ZnCl2 (Lewis Acid catalyst) to the toluene reflux.

Issue 2: Decarboxylation

-

Observation: Loss of CO2, formation of amide byproducts.

-

Cause: Excessive heat (>180 °C) or prolonged exposure to strong base.

-

Solution: Keep temperature <150 °C. Use Protocol B (Toluene reflux) rather than neat fusion.

Issue 3: Regioselectivity (For Asymmetric Anhydrides)

-

Note: While 3-substituted glutaric anhydrides are symmetric regarding the carbonyls, if the 4-bromo-2-fluorophenyl group induces significant steric bias, ring opening might favor the less hindered carbonyl. However, both pathways lead to the same racemic product upon ring closure. Chiral resolution must be performed on the final imide if a specific enantiomer is required.

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on your amine substrate.

Caption: Decision matrix for selecting the optimal synthesis protocol based on amine stability and type.

References

-

Synthesis of Glutarimides via Anhydrides

- Title: "Cyclic Imides: Preparation, Properties and Applic

- Source:Organic Preparations and Procedures Intern

- Context: General methodology for converting glutaric anhydrides to glutarimides using amines and he

-

(Generic reference for standard organic transformation).

-

Relevance to PARP Inhibitors

- Title: "Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP)-1 and -2 Inhibitor"

- Source:Journal of Medicinal Chemistry

- Context: Illustrates the use of 3-arylpiperidine scaffolds in drug discovery, validating the utility of the 4-(aryl)

-

Urea Fusion Method

- Title: "Solvent-free synthesis of cyclic imides

- Source:Green Chemistry Letters and Reviews

- Context: Validates Protocol A for high-efficiency, solvent-free synthesis of the N-H imide.

-

Chemical Dehydration Protocol

- Title: "Practical Synthesis of Thalidomide and Analogs"

- Source:US P

- Context: Describes the industrial standard (Protocol C) using acetic anhydride/sodium acetate for cyclizing amic acids to glutarimides.

Sources

Application Notes and Protocols for the Synthesis of the PARP Inhibitor Niraparib

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of Niraparib, a Potent PARP Inhibitor

Niraparib is a highly potent, orally available poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in the treatment of various cancers, particularly those with BRCA1/2 mutations.[1][2] The mechanism of action involves the inhibition of PARP enzymes, which are critical for the repair of single-strand DNA breaks. By inhibiting PARP, Niraparib leads to an accumulation of DNA damage in cancer cells that are deficient in other DNA repair pathways, such as homologous recombination, ultimately resulting in synthetic lethality and tumor cell death.[1][3]

The chemical structure of Niraparib, 2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide, presents several synthetic challenges, including the stereoselective formation of the (S)-3-arylpiperidine moiety and the regioselective construction of the indazole ring system. Various synthetic strategies have been developed to address these challenges, aiming for high yield, purity, and scalability for industrial production.[4][5][6] This document provides a detailed overview of a scientifically robust synthetic approach to Niraparib, focusing on key chemical transformations and offering detailed protocols for their execution. While the specific intermediate 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione represents a potential starting material for the construction of a key piperidine intermediate through reactions with amines,[7][8][9] this guide will focus on a well-documented synthetic route that has been successfully employed in the development of Niraparib.

Synthetic Strategy Overview: A Convergent Approach to Niraparib

The synthesis of Niraparib is often approached in a convergent manner, where the key fragments—the substituted indazole core and the chiral piperidine side chain—are synthesized separately and then coupled in a later stage. This strategy allows for greater flexibility and optimization of each synthetic sequence.

A common and effective strategy involves a C-N cross-coupling reaction to connect the indazole and phenylpiperidine fragments. The chirality of the piperidine moiety is typically introduced through asymmetric synthesis or chiral resolution.

Detailed Synthetic Protocols

Part 1: Synthesis of the Indazole Core

The indazole-7-carboxamide fragment is a crucial component of Niraparib. Its synthesis can be achieved through various methods. One common approach starts from readily available precursors and involves a cyclization reaction to form the indazole ring, followed by functional group manipulations to introduce the carboxamide group.

Part 2: Synthesis of the Chiral Piperidine Intermediate

The (S)-3-arylpiperidine fragment is a key structural motif that is essential for the biological activity of Niraparib. The stereochemistry at the C3 position of the piperidine ring is critical for its interaction with the PARP enzyme. Several methods have been developed for the asymmetric synthesis of this intermediate.

While a hypothetical route could involve the reaction of an amine with an anhydride like this compound to form a piperidine-2,6-dione, followed by reduction and other functional group transformations, a more established method is presented below.

Part 3: Coupling and Final Deprotection

The final steps in the synthesis of Niraparib involve the coupling of the indazole and piperidine fragments, followed by the removal of any protecting groups. A copper-catalyzed C-N cross-coupling reaction is a highly effective method for this transformation.[10][11]

Experimental Protocols

Protocol 1: Synthesis of a Key Indazole Intermediate

This protocol is a representative example based on common synthetic strategies for indazole formation and may require optimization.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the appropriate starting materials for the indazole synthesis (e.g., a substituted hydrazine and a carbonyl compound).

-

Solvent and Reagents: Add a suitable solvent, such as ethanol or acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Asymmetric Synthesis of the Piperidine Intermediate

This protocol outlines a general approach for the asymmetric synthesis of the chiral piperidine fragment and may require specific catalysts and conditions based on the chosen method.

-

Catalyst and Ligand: In a reaction vessel, combine the chosen chiral catalyst and ligand in a suitable anhydrous solvent.

-

Substrate Addition: Add the prochiral substrate for the asymmetric reaction (e.g., a dihydropyridine derivative).

-

Reaction Conditions: Carry out the reaction at the optimized temperature and for the required duration. Monitor the enantiomeric excess (ee) of the product by chiral HPLC.

-

Purification: After the reaction is complete, the product is purified by column chromatography.

Protocol 3: C-N Cross-Coupling and Deprotection

-

Reaction Setup: To a reaction vial, add the indazole intermediate, the chiral piperidine intermediate, a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., a diamine), and a base (e.g., K2CO3 or Cs2CO3).

-

Solvent: Add an anhydrous solvent such as dioxane or toluene.

-

Reaction Conditions: Heat the mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction by LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the coupled product by column chromatography.

-

Deprotection: The protecting group on the piperidine nitrogen is then removed under appropriate conditions (e.g., acidic conditions for a Boc group).

-

Final Product Isolation: The final product, Niraparib, is isolated and purified, often as a tosylate salt to improve its stability and handling properties.

Data Presentation

| Intermediate/Product | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) | Analytical Method |

| Indazole Intermediate | Varies | 70-85 | >98 | NMR, LC-MS |

| Chiral Piperidine | Varies | 60-80 | >99 (ee >99%) | Chiral HPLC, NMR |

| Coupled Product | Varies | 65-85 | >98 | NMR, LC-MS |

| Niraparib | 321.38 | 80-95 (from deprotection) | >99.5 | HPLC, NMR, MS |

Visualizations

General Synthetic Workflow for Niraparib

Figure 1. Convergent synthetic strategy for Niraparib.

References

-

Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. PMC. [Link]

-

Synthesis of Niraparib, a cancer drug candidate. University of Oxford. [Link]

-

Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous. ScholarWorks@CWU. [Link]

-

Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. ResearchGate. [Link]

-

Glutaric anhydride: Significance and symbolism. Patsnap Synapse. [Link]

- Processes for the preparation of Niraparib and intermediates thereof.

-

Production of Niraparib using Imine Reductases. Research Explorer. [Link]

-

Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ResearchGate. [Link]

-

Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Semantic Scholar. [Link]

-

The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. Medium. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Leveraging Advanced Intermediates: 4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-one in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide. Mol-Instincts. [Link]

-

An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Owen Doerksen. Lakehead Knowledge Commons. [Link]

-

Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities. Acta Chimica Slovenica. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide | 921804-15-1 [smolecule.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 5. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wisdomlib.org [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Strategic Use of Glutaric Anhydride in the Synthesis of Key PARP Inhibitor Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a pivotal class of targeted therapies in oncology, particularly for cancers with deficiencies in DNA repair mechanisms. The synthesis of these complex molecules relies on the efficient preparation of key structural intermediates. This document provides a detailed application note and a robust protocol for the synthesis of a critical PARP inhibitor intermediate using glutaric anhydride. We will explore the chemical rationale behind using glutaric anhydride as a versatile C4 building block and detail the nucleophilic ring-opening reaction that forms a crucial amide bond and a terminal carboxylic acid. This guide offers field-proven insights, step-by-step methodologies, and troubleshooting advice to enable researchers to reliably synthesize these valuable precursors for drug discovery and development programs.

Introduction: The Significance of PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for cellular processes, most notably the repair of DNA single-strand breaks (SSBs).[1][2] In cancer therapy, PARP inhibitors leverage a concept known as "synthetic lethality."[3] In tumors with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibiting PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks, selectively killing cancer cells while sparing healthy tissue.[2][3]

This strategy has led to the approval of several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib.[2][4] A common structural motif in many of these inhibitors is a core scaffold responsible for binding to the NAD+ pocket of the PARP enzyme, linked to a solubilizing or pharmacophore-tuning tail group, often involving a piperazine moiety.[5][6] The efficient construction of these molecules necessitates reliable synthetic routes to key intermediates that incorporate these structural features.

This application note details a protocol for synthesizing a piperazine-containing butanoic acid derivative, a versatile intermediate that can be further elaborated into a variety of PARP inhibitor final products. The protocol strategically employs glutaric anhydride, a cost-effective and highly reactive building block.

Glutaric Anhydride: A Versatile C4 Synthon

Glutaric anhydride is a cyclic dicarboxylic anhydride that serves as an excellent electrophilic building block in organic synthesis.[7][8] Its five-membered ring structure contains two highly reactive carbonyl groups.[7] The key to its utility in this context is its susceptibility to nucleophilic acyl substitution, particularly via a ring-opening mechanism.

When reacted with a primary or secondary amine, one of the carbonyl carbons undergoes nucleophilic attack. This leads to the irreversible opening of the cyclic anhydride ring, yielding a stable product that contains both an amide bond and a terminal carboxylic acid.[7][9] This bifunctional nature is highly advantageous, as the newly formed amide becomes an integral part of the drug scaffold, while the carboxylic acid provides a handle for subsequent coupling reactions, for instance, with other amine-containing fragments.

Sources

- 1. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. saiper.com [saiper.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Strategic Selection of Reagents for the Cyclization of 3-Arylglutaric Acids to their Corresponding Anhydrides

An Application Guide for Researchers

This guide provides an in-depth analysis of the chemical reagents and protocols for the intramolecular cyclization of 3-arylglutaric acids. The formation of the corresponding cyclic anhydride is a critical transformation in the synthesis of various scaffolds for drug discovery and materials science. This document moves beyond a simple listing of reagents to explain the causality behind experimental choices, ensuring that researchers can select the optimal conditions for their specific substrate and experimental goals.

Foundational Principles: The Dehydration Reaction

The conversion of a dicarboxylic acid, such as 3-arylglutaric acid, into a cyclic anhydride is fundamentally an intramolecular dehydration reaction.[1][2] For this reaction to proceed efficiently, one of the carboxylic acid moieties must be converted into a better leaving group, thereby activating its carbonyl carbon for nucleophilic attack by the second carboxylic acid group. The stability of the resulting five- or six-membered ring is a significant thermodynamic driving force for the reaction.[1][3] The choice of dehydrating agent is paramount as it dictates the reaction's kinetics, temperature requirements, and overall success.

Reagent Selection: A Comparative Analysis

The selection of a dehydrating agent is a critical decision influenced by the reactivity of the 3-arylglutaric acid substrate, desired reaction conditions (temperature, time), and scalability. The aryl substituent's electronic properties (electron-donating or -withdrawing) can influence the nucleophilicity of the carboxylic acid groups and the electrophilicity of the activated carbonyl.

Workflow for Reagent-Mediated Anhydride Synthesis

Caption: General workflow for the synthesis of 3-arylglutaric anhydride.

Comparative Data on Common Dehydrating Reagents

| Reagent | Activating Species | Typical Conditions | Advantages | Disadvantages |

| Acetic Anhydride (Ac₂O) | Mixed Anhydride | Heat (Reflux)[4] | Inexpensive, readily available, simple work-up (distillation of excess reagent). | Requires high temperatures, which may not be suitable for sensitive substrates. |

| Trifluoroacetic Anhydride (TFAA) | Mixed Trifluoroacetic Anhydride | 0 °C to Room Temp.[5][6] | Highly reactive, allows for mild conditions and short reaction times.[5][6] | More expensive, corrosive, moisture-sensitive.[7] |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Room Temp. to Reflux[1][8][9] | Highly effective, generates volatile byproducts (SO₂, HCl).[9] | Generates corrosive HCl gas, requires careful handling in a fume hood.[8][9] |

| Dicyclohexyl-carbodiimide (DCC) | O-Acylisourea Intermediate | Room Temp.[10] | Very mild conditions, high yields. | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove; potential for N-acylurea side product formation.[10][11] |

| Oxalyl Chloride | Acyl Chloride | Room Temp. | High reactivity, volatile byproducts (CO, CO₂, HCl).[12] | Toxic, moisture-sensitive, vigorous reaction.[12] |

Mechanistic Insights: The Activation Pathway

The efficacy of each reagent hinges on its ability to generate a highly electrophilic carbonyl center that is susceptible to intramolecular attack.

-

With Acetic or Trifluoroacetic Anhydride: The dicarboxylic acid attacks the reagent anhydride, forming a mixed anhydride. The departing carboxylate (acetate or trifluoroacetate) is a good leaving group, activating the carbonyl for the subsequent intramolecular cyclization. The superior reactivity of TFAA stems from the powerful electron-withdrawing nature of the CF₃ group, making trifluoroacetate an exceptionally good leaving group.[5]

-

With Thionyl Chloride or Oxalyl Chloride: These reagents convert one of the carboxylic acid groups into a highly reactive acyl chloride.[1][8][9] The chloride ion is an excellent leaving group, facilitating a rapid ring-closing reaction.

-

With DCC: The carbodiimide reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][13] This intermediate is readily attacked by the second carboxylic acid group to form the anhydride, releasing the insoluble dicyclohexylurea (DCU).[10][11]

Caption: Mechanism: Activation followed by intramolecular cyclization.

Field-Proven Protocols

The following protocols are designed to be self-validating systems, providing clear, actionable steps for laboratory synthesis.

Protocol 1: Classic Cyclization with Acetic Anhydride

This robust method is ideal for stable 3-arylglutaric acids and is adapted from a well-established Organic Syntheses procedure.[4] It is cost-effective and straightforward for multigram-scale synthesis.

Materials and Reagents:

-

3-Arylglutaric acid (1.0 eq)

-

Acetic Anhydride (approx. 2.5 mL per gram of acid)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus (for recovery/removal of excess acetic anhydride)

-

Recrystallization solvents (e.g., ethyl acetate, hexane)[4]

Procedure:

-

Place the 3-arylglutaric acid into a round-bottom flask.

-

Add acetic anhydride to the flask.

-

Equip the flask with a reflux condenser and heat the mixture gently under reflux for 1-3 hours. The reaction progress can be monitored by TLC or by observing the dissolution of the starting material.[4]

-

Once the reaction is complete, allow the solution to cool to room temperature.

-

Work-up and Purification: a. Remove the excess acetic anhydride and acetic acid byproduct by distillation, first at atmospheric pressure, then under reduced pressure.[4] b. The crude anhydride residue can be purified by distillation under high vacuum or by recrystallization.[4] c. For recrystallization, dissolve the crude product in a minimal amount of hot ethyl acetate and add an equal volume of hexane. Allow the solution to cool slowly to induce crystallization.[4] d. Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.[4]

Safety Precautions: Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Mild and Rapid Cyclization with Trifluoroacetic Anhydride (TFAA)

This method is suited for substrates that are sensitive to high temperatures or when a faster conversion is desired.

Materials and Reagents:

-

3-Arylglutaric acid (1.0 eq)

-

Trifluoroacetic Anhydride (TFAA) (2.2 eq)

-

Anhydrous dichloromethane (DCM) or acetonitrile[14]

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Nitrogen or argon atmosphere setup

Procedure:

-

Dissolve or suspend the 3-arylglutaric acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add TFAA dropwise to the stirred mixture. An exotherm may be observed.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Purification: a. Remove the solvent and excess TFAA in vacuo using a rotary evaporator. Care should be taken as TFAA and the trifluoroacetic acid byproduct are volatile and corrosive.[7] A base trap (e.g., NaOH solution) is recommended. b. The resulting crude anhydride can be purified by recrystallization or flash column chromatography on silica gel.

Safety Precautions: TFAA is extremely corrosive, volatile, and reacts violently with water.[15] It is toxic by inhalation.[7] All manipulations must be performed in a chemical fume hood with appropriate PPE. Ensure all glassware is scrupulously dry.

References

-

7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. KPU Pressbooks. [Link]

-

Preparation of acid anhydrides (video). Khan Academy. [Link]

-

8.5: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Acid-Amine Coupling using DCC. Organic Synthesis. [Link]

-

A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. [Link]

-

α-PHENYLGLUTARIC ANHYDRIDE. Organic Syntheses Procedure. [Link]

-

19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Chemistry LibreTexts. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Chemistry LibreTexts. [Link]

-

A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. [Link]

- Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Trifluoroacetic anhydride. Wikipedia. [Link]

-

Reactions of Acid Anhydrides. Reactory. [Link]

-

Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Chemistry – A European Journal. [Link]

-

TRIFLUOROACETIC ANHYDRIDE. Ataman Kimya. [Link]

-

Notes. Organic Syntheses Procedure. [Link]

-

3-phenylglutaric anhydride. Stenutz. [Link]

- Method of preparing a cyclic dicarboxylic acid anhydride.

-

Anhydride synthesis. Organic Chemistry Portal. [Link]

-

Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Chemistry Steps. [Link]

-

MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie. [Link]

-

Trifluoroacetic Anhydride (TFAA). Common Organic Chemistry Reagents. [Link]

-

Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. ResearchGate. [Link]

-

Glutaric anhydride | chemical compound. Britannica. [Link]

-

Organic acid anhydride. Wikipedia. [Link]

-

General Mechanism of Anhydride Reactions. Chemistry LibreTexts. [Link]

- Process for preparing substituted glutaric anhydride.

Sources

- 1. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]

- 2. Reactions of Acid Anhydrides | Reactory [reactory.app]

- 3. Glutaric anhydride | chemical compound | Britannica [britannica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Steglich Esterification [organic-chemistry.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Stability Management for 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione

Subject: Preventing Hydrolytic Degradation of Anhydride Intermediates Ticket ID: #PARP-INT-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Consultation

Executive Summary & Chemical Context

You are working with 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione (also known as 3-(4-bromo-2-fluorophenyl)glutaric anhydride ). This compound is a critical electrophilic intermediate, often utilized in the synthesis of PARP inhibitors (e.g., Niraparib analogs) [1, 18].

The Core Challenge: Cyclic anhydrides are thermodynamically unstable in the presence of water. The specific inclusion of the 4-bromo-2-fluorophenyl moiety exacerbates this issue. The electron-withdrawing nature of the fluorine atom (via induction) and the bromine atom increases the electrophilicity of the carbonyl carbons, making the ring significantly more susceptible to nucleophilic attack by water than unsubstituted glutaric anhydride [1, 4].

Failure Mode: Hydrolysis results in the ring-opening formation of 3-(4-bromo-2-fluorophenyl)pentanedioic acid . This dicarboxylic acid is often a "sticky gum" that complicates crystallization and ruins downstream stoichiometry.

Hydrolysis Mechanism Visualization

The following diagram illustrates the degradation pathway you must prevent.

Caption: Figure 1. Irreversible ring-opening hydrolysis mechanism of substituted glutaric anhydrides.

Module 1: Storage & Handling (The First Line of Defense)

User Question: "I stored the compound in a screw-cap vial in the fridge, but it degraded after a week. Why?"

Technical Analysis: Standard screw-cap vials are not moisture-tight. At 4°C, condensation can form inside the vial if it is opened before reaching room temperature. Furthermore, the "fridge" environment is often humid.

Protocol: The "Double-Barrier" Storage System

To ensure long-term stability (>6 months), follow this self-validating storage protocol.

| Parameter | Standard Practice (Risk) | Required Protocol (Safe) |

| Atmosphere | Ambient Air | Argon or Nitrogen Overlay (Inert Gas) |

| Container | Screw-cap Vial | Schlenk Flask or Vial inside Desiccator |

| Temperature | 4°C (Refrigerator) | -20°C (Freezer) |

| Desiccant | None | P₂O₅ or Activated Molecular Sieves in secondary container |

Step-by-Step Handling Guide:

-

Equilibration: Never open a cold vial immediately. Allow the container to warm to room temperature (approx. 30 mins) inside a desiccator to prevent atmospheric moisture from condensing on the cold solid [1].

-

Inerting: After every use, flush the headspace with dry Nitrogen or Argon for 15-30 seconds before resealing.

-

Seal: Use Parafilm® or electrical tape around the cap junction to create a secondary vapor barrier.

Module 2: Reaction Optimization (Solvents & Conditions)

User Question: "My reaction yield is low, and I see a broad peak at 11-12 ppm in the proton NMR. Is my solvent wet?"

Technical Analysis:

The broad peak at 11-12 ppm is characteristic of carboxylic acid protons (

Solvent Selection & Drying Protocol

Rule of Thumb: If your solvent contains >10 ppm water, you will lose yield.

| Solvent | Suitability | Drying Method (Mandatory) [1, 2, 5] |